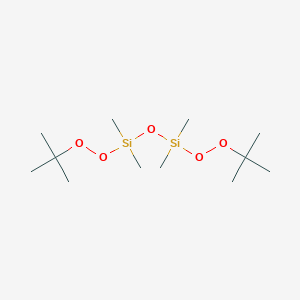
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane is an organic peroxide compound known for its applications in polymer chemistry and material science. This compound is characterized by its peroxide functional groups, which make it a valuable initiator in various chemical reactions, particularly in polymerization processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of tert-butyl hydroperoxide with 1,1,3,3-tetramethyldisiloxane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of radicals.
Decomposition: Under certain conditions, the compound can decompose, releasing oxygen and forming tert-butyl alcohol and other by-products.
Polymerization Initiation: It acts as an initiator in free radical polymerization processes.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents. Conditions typically involve elevated temperatures.
Decomposition: This can occur under thermal or catalytic conditions.
Polymerization: The compound is used in the presence of monomers such as styrene or polyethylene, often under controlled temperature conditions.
Major Products Formed
Oxidation: Radicals and oxidized products.
Decomposition: Tert-butyl alcohol and other by-products.
Polymerization: Polymers such as polystyrene or polyethylene.
Applications De Recherche Scientifique
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in organic synthesis.
Medicine: Explored for its potential in drug delivery systems due to its ability to generate radicals.
Industry: Utilized in the production of plastics, rubbers, and other materials requiring polymerization.
Mécanisme D'action
The mechanism of action of 1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane involves the generation of free radicals through the decomposition of its peroxide groups. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The molecular targets include the double bonds in monomers, which are susceptible to radical attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: Another organic peroxide used as a polymerization initiator.
Bis(tert-butylperoxy isopropyl) benzene: Commonly used in polymerization and cross-linking processes.
Uniqueness
1,3-Bis(tert-butylperoxy)-1,1,3,3-tetramethyldisiloxane is unique due to its silicon-containing structure, which imparts distinct properties such as thermal stability and reactivity. This makes it particularly valuable in applications requiring high-temperature conditions and specific reactivity profiles.
Propriétés
Numéro CAS |
54710-58-6 |
|---|---|
Formule moléculaire |
C12H30O5Si2 |
Poids moléculaire |
310.53 g/mol |
Nom IUPAC |
tert-butylperoxy-[tert-butylperoxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H30O5Si2/c1-11(2,3)13-15-18(7,8)17-19(9,10)16-14-12(4,5)6/h1-10H3 |
Clé InChI |
GRDDHMTZQIIJMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OO[Si](C)(C)O[Si](C)(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


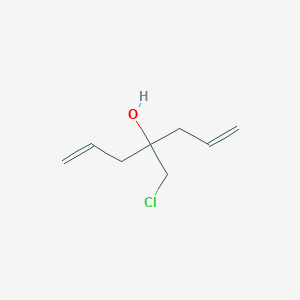
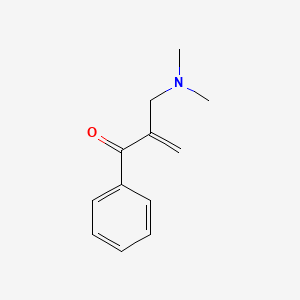
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
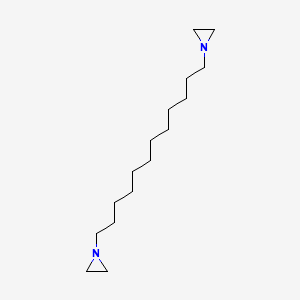
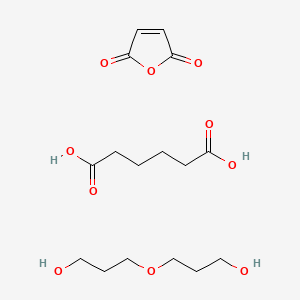
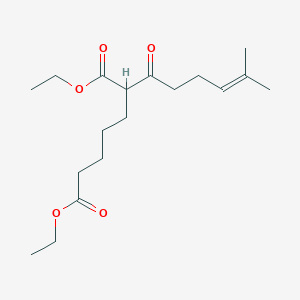
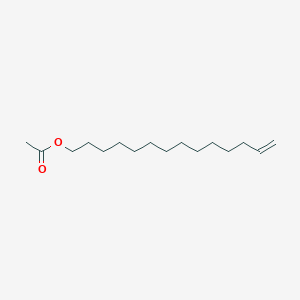
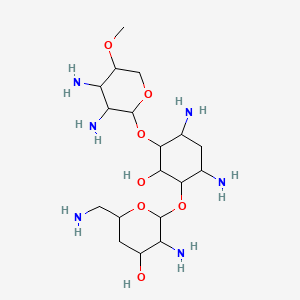
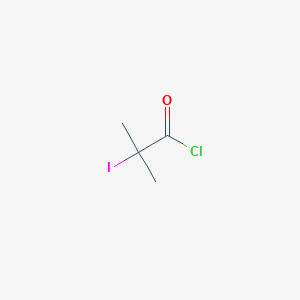
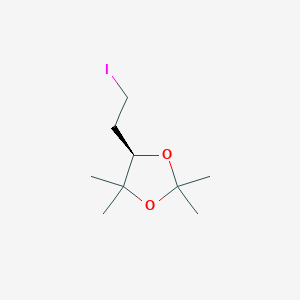
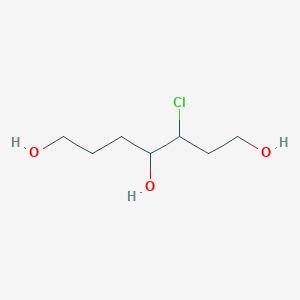


![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
